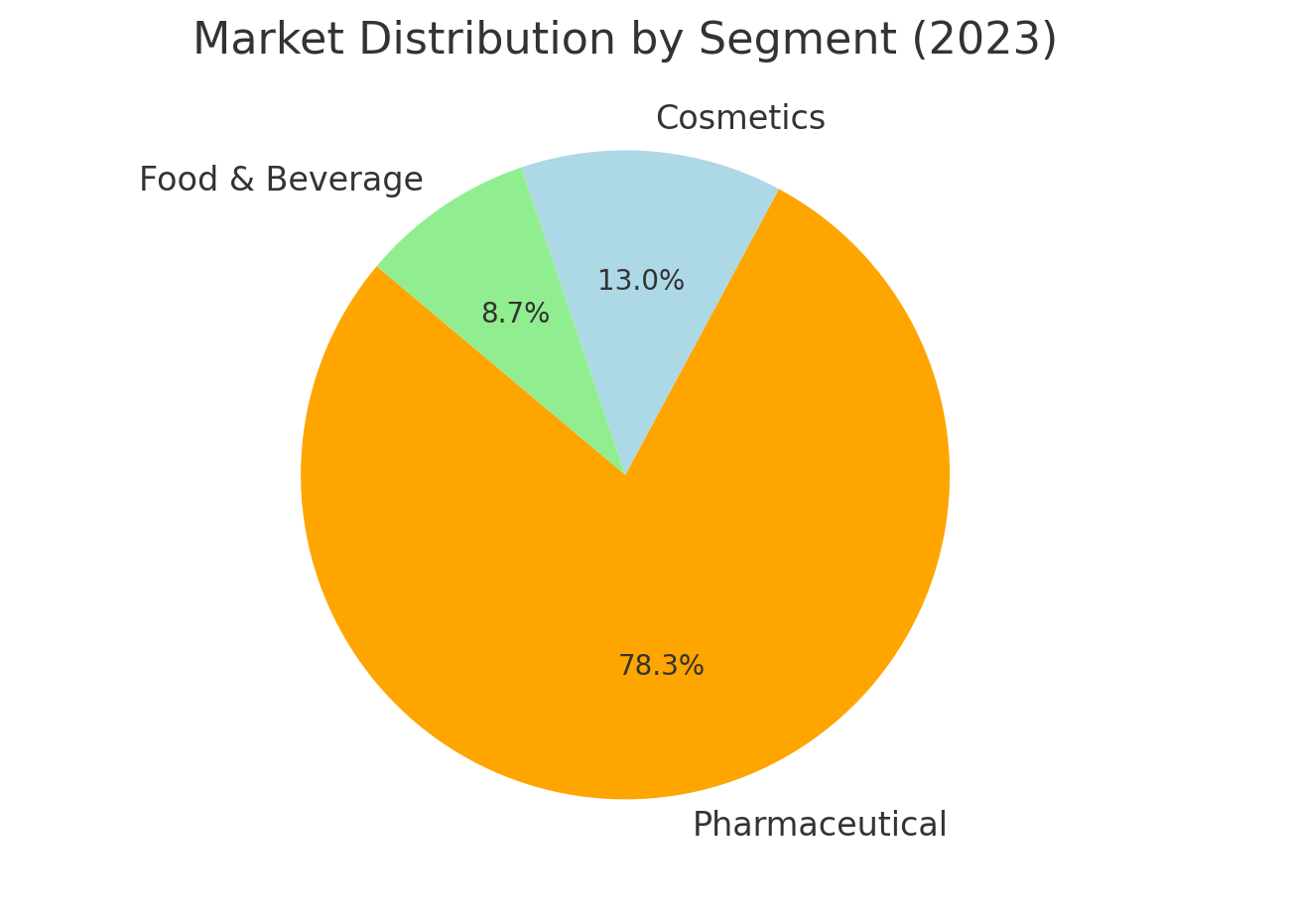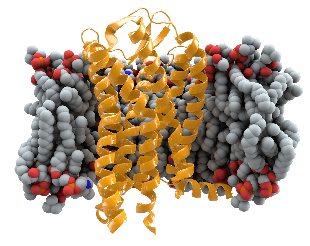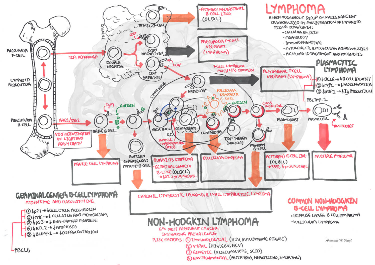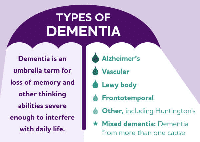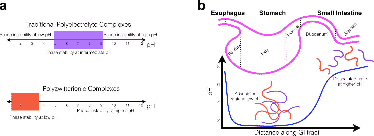HIV Drugs May Help to Prevent the Onset of Macular Degeneration
Macular Degeneration is the leading cause of vision loss, affecting more than 10 million Americans – more than cataracts and glaucoma combined. Macular Degeneration is caused by the deterioration of the central portion of the retina. The retina’s central portion, known as the macula, is responsible for focusing central vision in the eye. When the cells of the macula deteriorate, images are not received correctly. In the early stages, macular degeneration does not affect vision. Later, if the disease progresses, people experience wavy or blurred vision, and, if the condition continues to worsen, central vision may be completely lost. There are two basic types of Macular Degeneration: “dry” and “wet.” Approximately 85% to 90% of the cases of Macular Degeneration are the “dry” (atrophic) type.
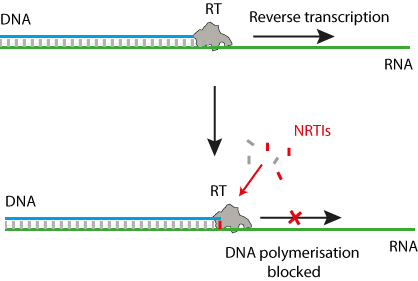
A new analysis suggests US Food and Drug Administration (FDA)-approved nucleoside reverse transcriptase inhibitors (NRTIs) may prevent the onset of the dry type of macular degeneration after making an unexpected discovery that overturns a fundamental belief about DNA. The NRTIs are commonly used to treat HIV. The new discovery suggests that they may be useful against dry macular degeneration as well, even though a virus does not cause that sight-stealing condition. The new discovery comes from the Salk Institute for Biological Studies and collaborators around the world.
It is well established that the accumulation of Alu RNA in the cytoplasm of cells contributes to macular degeneration. In human and mammalian cells, the long interspersed nuclear element-1 (L1) reverse transcriptase (RT) converts Alu RNA into Alu DNA that can then be inserted into the genome. It was thought that the synthesis of Alu DNA would occur solely in the nucleus because that is where genomic integration occurs. However, in the study, the researchers found that Alu reverse transcription can be initiated in the cytoplasm, which leads to the conclusion that the toxic accumulation of Alu which causes RPE (retinal pigmented epithelium) cell death is generated via this cytoplasmic reverse transcription.
Based on this discovery, the researchers decided to look at drugs that inhibit reverse transcription, to see if they might help prevent vision loss. They conducted a review of four different health insurance databases covering more than 100 million patients and found that people taking NRTIs were almost 40% less likely to develop dry macular degeneration. The researchers are urging further study to determine if these drugs or safer derivatives known as Kamuvudines, both of which block a key inflammatory pathway, could help prevent vision loss from dry macular degeneration.
NRTIs available at BenchChem for non-human research use.
| Compound | More information |
|---|---|
| Zidovudine | https://www.benchchem.com/product/B547761 |
| Lamivudine | https://www.benchchem.com/product/B532400 |
| Abacavir | https://www.benchchem.com/product/B516702 |
| Didanosine | https://www.benchchem.com/product/B525987 |
| Stavudine | https://www.benchchem.com/product/B543944 |
| Emtricitabine | https://www.benchchem.com/product/B527090 |
| Adefovir | https://www.benchchem.com/product/B517230 |
| Zalcitabine | https://www.benchchem.com/product/B547683 |
| Telbivudine | https://www.benchchem.com/product/B544866 |
| Tenofovir | https://www.benchchem.com/product/B544915 |
| Tenofovir alafenamide | https://www.benchchem.com/product/B548930 |

